molecular formula C13H19N3O3S B5844042 1-(methylsulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

1-(methylsulfonyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B5844042
M. Wt: 297.38 g/mol
InChI Key: XPXVAWSYUDXKMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves various strategies, including the polyaddition of aminoethylpiperazine to divinyl sulfone to produce hyperbranched polymers, and the conjugate additions of amino acids to acetylenic sulfones followed by cyclization to afford piperidines and related structures. These methods highlight the versatility and reactivity of piperidine and sulfone moieties in creating complex structures (Yan & Gao, 2000; Back & Nakajima, 2000).

Molecular Structure Analysis

Molecular docking studies on N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives provide insights into the molecular interactions and binding modes of these compounds, showcasing their potential as enzyme inhibitors and highlighting the significance of their molecular structure (Khalid, Rehman, & Abbasi, 2014).

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, including aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides, leading to the formation of sulfonylmethyl piperidines, pyrrolidines, and pyrazolines. These reactions demonstrate the chemical reactivity and potential applications of these derivatives in synthesizing biologically active molecules (Xu et al., 2019).

properties

IUPAC Name

1-methylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-20(18,19)16-7-4-12(5-8-16)13(17)15-10-11-3-2-6-14-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXVAWSYUDXKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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